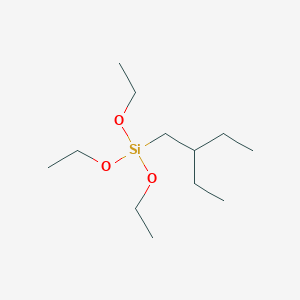
Triethoxy(2-ethylbutyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethoxy(2-ethylbutyl)silane is an organosilicon compound with the molecular formula C10H24O3Si. It is a colorless liquid that is primarily used as a coupling agent and in the modification of surfaces to enhance adhesion properties. This compound is part of the broader class of silanes, which are known for their ability to form strong bonds with both organic and inorganic materials.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy(2-ethylbutyl)silane typically involves the reaction of 2-ethylbutyl alcohol with triethoxysilane. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid to facilitate the esterification process. The reaction conditions often include temperatures ranging from 60°C to 100°C and may require refluxing to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can handle larger volumes of reactants. The process involves the continuous addition of 2-ethylbutyl alcohol and triethoxysilane into the reactor, along with the catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Triethoxy(2-ethylbutyl)silane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form silanols and ethanol.
Condensation: The silanol groups formed during hydrolysis can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Reduction: It can act as a reducing agent in the presence of metal catalysts such as cobalt or nickel.
Common Reagents and Conditions
Hydrolysis: Water and acidic or basic catalysts.
Condensation: Silanol groups and heat.
Reduction: Metal catalysts like cobalt chloride or nickel chloride.
Major Products Formed
Hydrolysis: Silanols and ethanol.
Condensation: Polysiloxanes.
Reduction: Reduced organic compounds and siloxanes.
Aplicaciones Científicas De Investigación
Triethoxy(2-ethylbutyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of surfaces for better cell adhesion in tissue engineering.
Medicine: Utilized in the development of drug delivery systems where surface modification is crucial.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their performance.
Mecanismo De Acción
The primary mechanism of action of Triethoxy(2-ethylbutyl)silane involves the hydrolysis of its ethoxy groups to form silanols. These silanols can then condense to form siloxane bonds, which are responsible for the strong adhesion properties of the compound. The molecular targets include hydroxyl groups on surfaces, which react with the silanols to form covalent bonds, thereby enhancing adhesion.
Comparación Con Compuestos Similares
Similar Compounds
Triethoxysilane: Similar in structure but lacks the 2-ethylbutyl group.
Tetraethoxysilane: Contains four ethoxy groups instead of three.
Trimethoxysilane: Contains three methoxy groups instead of ethoxy groups.
Uniqueness
Triethoxy(2-ethylbutyl)silane is unique due to the presence of the 2-ethylbutyl group, which provides additional hydrophobic properties and enhances its ability to modify surfaces. This makes it particularly useful in applications where water resistance and strong adhesion are required.
Propiedades
Número CAS |
586397-45-7 |
|---|---|
Fórmula molecular |
C12H28O3Si |
Peso molecular |
248.43 g/mol |
Nombre IUPAC |
triethoxy(2-ethylbutyl)silane |
InChI |
InChI=1S/C12H28O3Si/c1-6-12(7-2)11-16(13-8-3,14-9-4)15-10-5/h12H,6-11H2,1-5H3 |
Clave InChI |
GNQQPTRATSISPA-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)C[Si](OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


propanedinitrile](/img/structure/B12584108.png)
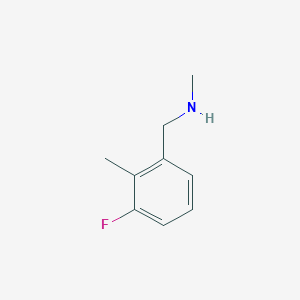
![Dimethyl[(2R)-pent-3-en-2-yl]phenylsilane](/img/structure/B12584131.png)

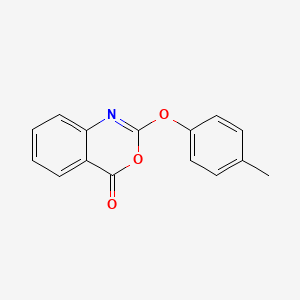
![2-Pyridinamine, 3-[(3,5-dimethylphenyl)methoxy]-](/img/structure/B12584150.png)
![Benzamide, 2-chloro-N-[4-(2-naphthalenyloxy)phenyl]-5-nitro-](/img/structure/B12584156.png)
![1,3-Pyrrolidinedicarboxylic acid, 4-[[(1R)-1-phenylethyl]amino]-, 1-(1,1-dimethylethyl) 3-ethyl ester, (3R,4S)-](/img/structure/B12584164.png)
![Benzoic acid--5-{[tert-butyl(dimethyl)silyl]oxy}pentan-1-ol (1/1)](/img/structure/B12584165.png)
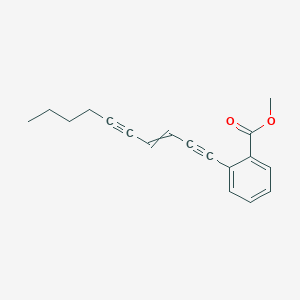
![(2S)-2-[[3-(Trifluoromethyl)phenyl]methyl]piperazine](/img/structure/B12584182.png)
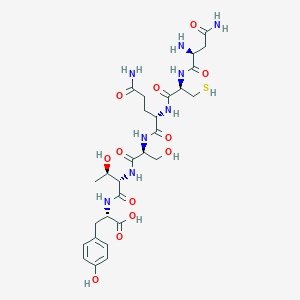
![4-[(2-Bromoprop-2-en-1-yl)oxy]-1-iodobut-1-ene](/img/structure/B12584192.png)
![2-Bromo-1-({2-[(2-bromopentyl)sulfanyl]ethyl}sulfanyl)pentane](/img/structure/B12584198.png)
